4-(3-(1-Propylpyrrolidin-2-yl)pyridin-2-yl)morpholine
Description
4-(3-(1-Propylpyrrolidin-2-yl)pyridin-2-yl)morpholine is a heterocyclic compound featuring a pyridine core substituted with a morpholine ring at the 2-position and a 1-propylpyrrolidine group at the 3-position.
Structure
3D Structure
Properties
Molecular Formula |
C16H25N3O |
|---|---|
Molecular Weight |
275.39 g/mol |
IUPAC Name |
4-[3-(1-propylpyrrolidin-2-yl)pyridin-2-yl]morpholine |
InChI |
InChI=1S/C16H25N3O/c1-2-8-18-9-4-6-15(18)14-5-3-7-17-16(14)19-10-12-20-13-11-19/h3,5,7,15H,2,4,6,8-13H2,1H3 |
InChI Key |
ZKEHSAHONRMGKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCC1C2=C(N=CC=C2)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyridine-Morpholine Core
The diazonium salt coupling method, adapted from 1,2,3-triazene derivative syntheses, provides a viable pathway for constructing the pyridine-morpholine backbone. In this approach, 3-aminopyridine is treated with isoamyl nitrite and HBF₄ in ethanol at 268 K to generate an unstable diazonium salt. Subsequent coupling with morpholine at 273 K yields a triazene-linked intermediate, which is recrystallized from ethanol to isolate the pyridine-morpholine fragment. Critical parameters include:
-
Temperature control : Reactions below 273 K prevent diazonium salt decomposition.
-
Solvent selection : Ethanol facilitates both diazotization and crystallization steps.
-
Base addition : Potassium carbonate neutralizes excess acid, improving product stability.
Multicomponent Ugi–Zhu Reaction
One-Pot Assembly of the Heterocyclic Core
The Ugi–Zhu three-component reaction (UZ-3CR) enables efficient construction of pyrrolidine-pyridine-morpholine hybrids. This method combines aldehydes, amines (e.g., morpholine), and α-isocyanoacetamides in toluene under microwave irradiation. Ytterbium triflate catalyzes a cascade process involving aza Diels–Alder cycloaddition, N-acylation, and decarboxylation. Reported yields range from 20% to 92%, depending on the substituents.
Reaction Optimization
Functionalization with Propyl Groups
Post-Ugi–Zhu functionalization introduces the 1-propyl chain via alkylation. Using 1-iodopropane and K₂CO₃ in DMF, the pyrrolidine nitrogen is selectively alkylated at 80°C. This step typically achieves 70–85% yield after flash chromatography.
Stepwise Ring Assembly Approach
Pyrrolidine Synthesis and Propylation
Pyrrolidine derivatives are prepared via cyclization of 1,4-diamines or reduction of pyrrole. A scalable method involves reacting 1,4-dibromobutane with propylamine in aqueous NaOH, yielding 1-propylpyrrolidine in 89% purity. Key data:
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Cyclization | 1,4-dibromobutane | NaOH, H₂O, 80°C | 89 |
| Propylation | 1-iodopropane | DMF, 80°C, 16h | 85 |
Coupling with Pyridine-Morpholine
The final assembly employs Suzuki-Miyaura or Buchwald-Hartwig coupling to link the pyrrolidine and pyridine-morpholine units. Using Pd(PPh₃)₄ as a catalyst, K₃PO₄ as a base, and dioxane as a solvent, cross-coupling achieves 75–90% yield.
Comparative Analysis of Methods
Yield and Efficiency
Chemical Reactions Analysis
Types of Reactions
4-(3-(1-Propylpyrrolidin-2-yl)pyridin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds
Scientific Research Applications
Neuropharmacological Effects
Research indicates that 4-(3-(1-Propylpyrrolidin-2-yl)pyridin-2-yl)morpholine exhibits potential neuropharmacological properties. Its structural similarity to known psychoactive substances suggests it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Studies have shown that compounds with similar structures can modulate mood and cognitive functions.
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. It has been hypothesized that the compound could inhibit specific kinases involved in cancer progression, similar to other pyridine derivatives that target c-KIT mutations associated with gastrointestinal stromal tumors (GIST) . Further research is needed to elucidate its efficacy and mechanism of action in cancer cell lines.
Case Study 1: Neuropharmacological Assessment
A study evaluated the effects of various morpholine derivatives on animal models to assess their impact on anxiety and depression-like behaviors. The results indicated that certain derivatives, including those structurally similar to this compound, produced significant anxiolytic effects without sedative side effects. This positions the compound as a candidate for further research into non-sedative anxiolytics.
Case Study 2: Anticancer Screening
In a screening assay against a panel of cancer cell lines, a related compound demonstrated potent inhibition of cell proliferation in GIST models. Although direct studies on this compound are pending, its structural analogs suggest it may also inhibit key pathways involved in tumor growth.
Mechanism of Action
The mechanism of action of 4-(3-(1-Propylpyrrolidin-2-yl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 4-(3-(1-Propylpyrrolidin-2-yl)pyridin-2-yl)morpholine, highlighting their molecular features, synthesis yields, and notable properties:
Structural and Functional Analysis:
Substituent Effects: The 1-propylpyrrolidinyl group in the target compound introduces steric bulk and lipophilicity compared to smaller substituents like chlorine (e.g., 4-(4-chloropyridin-2-yl)morpholine, MW 198.65) . This could enhance membrane permeability but reduce aqueous solubility.
Synthesis and Reactivity :
- The 43% yield for 4-(4-(cyclopropylmethoxy)pyridin-2-yl)morpholine indicates challenges in coupling reactions involving bulky groups. The target compound’s synthesis may require optimized catalysts (e.g., HATU) or conditions to mitigate steric hindrance from the propylpyrrolidine group .
- Triazole-containing analogs (e.g., compound 48) demonstrate the versatility of morpholine-pyridine hybrids in forming fused heterocycles, though their synthetic routes differ significantly .
Spectroscopic Characterization :
- IR and NMR data for similar compounds (e.g., δ 5.12 ppm for NCH₂Ph in compound 48 ) provide benchmarks for verifying the target compound’s structure. The propylpyrrolidinyl group would likely show distinct δ 1.0–2.5 ppm signals for alkyl protons in ¹H NMR.
Potential Applications: Morpholine derivatives with pyrrolidine substituents (e.g., 4-(6-chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine) are explored in tuberculosis research, suggesting possible antimicrobial applications for the target compound .
Biological Activity
The compound 4-(3-(1-Propylpyrrolidin-2-yl)pyridin-2-yl)morpholine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 275.39 g/mol
- CAS Number : 102541599
Research indicates that compounds similar to this compound often interact with various biological targets, including receptors and enzymes. Notably, this compound may exhibit activity through:
- Acetylcholinesterase Inhibition : Similar piperazine derivatives have shown the ability to inhibit human acetylcholinesterase, which could suggest potential neuroprotective properties .
- VEGF Inhibition : Some related compounds have demonstrated antiangiogenic effects by inhibiting vascular endothelial growth factor (VEGF), which is crucial for tumor growth and metastasis .
- Antimicrobial Properties : Recent studies on similar heterocyclic compounds have indicated potential antimicrobial activity against pathogens such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
Case Studies
-
Neuroprotective Effects :
A study focusing on piperazine derivatives reported that certain compounds maintained mitochondrial function and cell viability, suggesting neuroprotective capabilities. The specific effects of this compound in neuronal models require further investigation but may align with these findings . -
Antiangiogenic Activity :
In a patent study, compounds structurally related to this compound were noted for their ability to reduce vascular permeability and inhibit angiogenesis in vivo, indicating potential applications in cancer therapy . -
Antimicrobial Studies :
A recent publication highlighted a new library of 2,3-pyrrolidinedione analogues that exhibited significant antibiofilm properties against MRSA. While not directly studying the target compound, it suggests a promising avenue for exploring similar structures for antimicrobial applications .
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(3-(1-Propylpyrrolidin-2-yl)pyridin-2-yl)morpholine, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling reactions. For example, analogs like 4-[1-(6-Nitro-3-pyridyl)-4-piperidyl]morpholine are synthesized via sequential alkylation and cyclization steps . Intermediates are characterized using 1H NMR (e.g., δ 1.41 ppm for propyl protons, δ 7.42–8.21 ppm for pyridyl protons) and mass spectrometry to confirm structural integrity . Reaction monitoring employs TLC with eluents like 20% ethyl acetate in hexanes .
Q. How is the purity of this compound ensured during synthesis?
- Methodological Answer : Purity optimization involves solvent selection (e.g., acetone or DMF), temperature control (0–20°C for exothermic steps), and inert atmospheres . Final purification uses column chromatography (silica gel, ethyl acetate/hexanes) or recrystallization. Analytical validation includes HPLC (>95% purity thresholds) and elemental analysis .
Advanced Research Questions
Q. How can reaction yields for analogs be improved when steric hindrance or competing side reactions occur?
- Methodological Answer : Yield discrepancies (e.g., 79% vs. 20% in dichloropyrimidine-morpholine syntheses) are addressed via:
- Catalyst screening : Palladium catalysts for cross-coupling efficiency.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Stepwise temperature gradients : Slow warming from 0°C to RT minimizes side products .
Q. What computational or experimental strategies resolve structural ambiguities in pyrrolidine-pyridyl-morpholine hybrids?
- Methodological Answer :
- DFT calculations : Predict stable conformers of the propylpyrrolidinyl group .
- X-ray crystallography : Resolve crystal packing effects (e.g., monoclinic P21/c space group for related compounds) .
- 2D NMR (COSY, HSQC): Assign overlapping signals (e.g., morpholine CH2 vs. pyrrolidine CH2) .
Q. How does the electronic environment of the pyridyl ring influence reactivity in cross-coupling reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., nitro in [1]) activate the pyridyl ring for nucleophilic substitution. Hammett constants (σ) guide substituent selection; meta-substitution (e.g., 3-(1-propylpyrrolidinyl)) balances steric and electronic effects . Kinetic studies (e.g., monitoring by in-situ IR ) quantify activation barriers .
Data Contradiction & Reproducibility
Q. How should researchers address conflicting yield data in analogous syntheses (e.g., 79% vs. 20%)?
- Methodological Answer : Contradictions arise from:
- Regioselectivity issues : Competing nucleophilic attack sites (e.g., 2- vs. 4-position on pyrimidine) .
- Scale-dependent effects : Micromixing inefficiencies in large batches.
Mitigation includes DoE (Design of Experiments) to map parameter spaces and flow chemistry for consistent mixing .
Stability & Storage
Q. What are the degradation pathways of this compound under ambient conditions?
- Methodological Answer : Stability studies use:
- Accelerated aging (40°C/75% RH): Monitor by LC-MS for hydrolytic cleavage (morpholine ring) or oxidation (pyrrolidine N-propyl group).
- Light exposure tests : UV-Vis spectroscopy detects π→π* transitions in degraded pyridyl moieties .
Biological Activity Profiling
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
- Methodological Answer :
- Kinase inhibition assays : ATP-binding site competition (IC50 determination).
- Cellular uptake studies : Radiolabeled analogs (³H/¹⁴C) quantify permeability .
- Metabolic stability : Liver microsome assays (e.g., t1/2 in human vs. rodent models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
